molecular formula C2H6NO3S- B1234054 2-Aminoethanesulfonate

2-Aminoethanesulfonate

Cat. No.: B1234054
M. Wt: 124.14 g/mol
InChI Key: XOAAWQZATWQOTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminoethanesulfonate is a 1,1-diunsubstituted alkanesulfonate that is ethanesulfonate substituted by an amino group at position 2. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a taurine.

Scientific Research Applications

Microbial Utilization

Taurine as a Nutrient Source:
Taurine serves as a sole source of carbon, energy, nitrogen, and sulfur for certain bacteria, such as Rhodococcus spp. These bacteria utilize taurine for aerobic respiratory growth, demonstrating its significance in microbial metabolism. In experimental setups, taurine concentrations ranging from 10 to 50 mM were tested to assess microbial growth and metabolic byproducts, including sulfate and ammonia .

Sulfidogenesis:
Research has shown that taurine can be fermented by specific sulfate-reducing bacteria to produce ammonia, acetate, and sulfide. This process highlights the role of taurine in biogeochemical cycles and its potential applications in bioremediation strategies .

Biochemical Studies

Intercalation into Layered Double Hydroxides:
Taurine has been successfully intercalated into calcium-containing layered double hydroxides. This method enhances the stability and functionality of these materials for various applications in materials science. The intercalation process was characterized using X-ray diffraction patterns and infrared spectroscopy, revealing a unique arrangement of taurine molecules within the structure .

Iron Complexes:
Taurine is involved in the synthesis of iron complexes that exhibit catalytic properties. These complexes can facilitate various chemical reactions, including C-N bond formation and oxidation processes. The study of these interactions provides insights into the role of taurine in coordination chemistry .

Health Sciences

Role in Cardiovascular Health:
Taurine has been linked to cardiovascular health due to its involvement in bile salt conjugation and regulation of blood pressure. Epidemiological studies have indicated that serum levels of taurine may correlate with stroke risk, suggesting its protective effects against cardiovascular diseases .

Anti-Inflammatory and Antioxidant Properties:
Taurine exhibits significant anti-inflammatory and antioxidant properties, making it a subject of interest in research focused on obesity prevention and metabolic disorders. Supplementation with taurine has shown potential benefits in reducing obesity-related complications .

Case Studies

Study Focus Findings
Rhodococcus spp. UtilizationMicrobial metabolismTaurine utilized as a sole nutrient source; production of sulfate and ammonia observed .
Sulfidogenesis from TaurineBiogeochemical cyclesFermentation by sulfate-reducing bacteria yielding acetate and sulfide; implications for bioremediation .
Intercalation StudiesMaterials scienceSuccessful intercalation into layered hydroxides; enhanced material stability .
Cardiovascular Health StudyEpidemiologyNo overall association between serum taurine levels and stroke risk; protective effects noted in never smokers .

Properties

IUPAC Name

2-aminoethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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